N1,N1,N5,N5-tetraethylbiguanide hydrochloride
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Overview
Description
N1,N1,N5,N5-tetraethylbiguanide hydrochloride: is a chemical compound with the molecular formula C10H23N5 . It is a derivative of biguanide, a class of compounds known for their biological activity, particularly in the treatment of diabetes and infections. This compound is characterized by its four ethyl groups attached to the nitrogen atoms of the biguanide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N5,N5-tetraethylbiguanide hydrochloride typically involves the reaction of biguanide with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N1,N1,N5,N5-tetraethylbiguanide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carbonyl compounds .
Reduction: Production of amine derivatives .
Substitution: Generation of alkylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, N1,N1,N5,N5-tetraethylbiguanide hydrochloride is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile reagent in organic synthesis.
Biology: In biological research, this compound is studied for its antimicrobial properties . It has shown potential in inhibiting the growth of various pathogens, making it a candidate for developing new antibiotics.
Medicine: The compound is investigated for its antidiabetic properties . It is believed to enhance insulin sensitivity and improve glucose metabolism, similar to other biguanide derivatives like metformin.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals . Its derivatives are incorporated into various formulations to enhance their efficacy.
Mechanism of Action
The mechanism by which N1,N1,N5,N5-tetraethylbiguanide hydrochloride exerts its effects involves modulation of metabolic pathways . It targets enzymes involved in glucose metabolism , such as AMP-activated protein kinase (AMPK) , leading to improved insulin sensitivity and glucose uptake by cells.
Comparison with Similar Compounds
Metformin: A well-known biguanide derivative used in diabetes management.
Phenformin: Another biguanide with antidiabetic properties, though it is less commonly used due to side effects.
Buformin: Similar to phenformin but with a different side chain.
Uniqueness: N1,N1,N5,N5-tetraethylbiguanide hydrochloride stands out due to its four ethyl groups , which may confer unique chemical and biological properties compared to other biguanides. Its enhanced solubility and stability make it a valuable compound in various applications.
Properties
IUPAC Name |
2-(N,N-diethylcarbamimidoyl)-1,1-diethylguanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.ClH/c1-5-14(6-2)9(11)13-10(12)15(7-3)8-4;/h5-8H2,1-4H3,(H3,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCZIIZWMQCHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC(=N)N(CC)CC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/C(=N)N(CC)CC)/N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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